7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one

Description

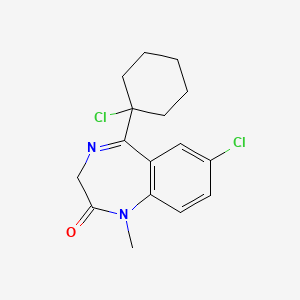

7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one (CAS 28781-62-6) is a benzodiazepine derivative with the molecular formula C₁₆H₁₈Cl₂N₂O and a molecular weight of 325.23 g/mol. Its structure features a 1-chlorocyclohexyl substituent at position 5, a methyl group at position 1, and a chlorine atom at position 7 of the benzodiazepine core. The compound exhibits a logP value of 3.42, indicating moderate lipophilicity, and has been analyzed using reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases, demonstrating suitability for pharmacokinetic studies and impurity isolation .

Properties

IUPAC Name |

7-chloro-5-(1-chlorocyclohexyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2O/c1-20-13-6-5-11(17)9-12(13)15(19-10-14(20)21)16(18)7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBSSHVDTFGHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3(CCCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182956 | |

| Record name | 7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28781-62-6 | |

| Record name | 7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28781-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028781626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-CHLORO-5-(1-CHLOROCYCLOHEXYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325S3ZAQ7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chemical Identity and Structural Analysis

7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one is characterized by the molecular formula C₁₆H₁₈Cl₂N₂O and a molecular weight of 325.2 g/mol . Its IUPAC name, 7-chloro-5-(1-chlorocyclohexyl)-1-methyl-3H-1,4-benzodiazepin-2-one , reflects the bicyclic structure comprising a benzodiazepine core substituted with chlorine atoms at positions 7 and 1-cyclohexyl, alongside a methyl group at position 1. The SMILES notation CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3(CCCCC3)Cl and InChIKey VCBSSHVDTFGHBF-UHFFFAOYSA-N provide unambiguous identifiers for computational and regulatory purposes.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 28781-62-6 |

| Molecular Formula | C₁₆H₁₈Cl₂N₂O |

| Molecular Weight | 325.2 g/mol |

| SMILES | CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3(CCCCC3)Cl |

| InChIKey | VCBSSHVDTFGHBF-UHFFFAOYSA-N |

| Melting Point | 161–163°C (decomposition) |

Synthetic Methodologies

Hypochlorite-Mediated Chlorination

The most widely reported synthesis involves chlorination of 7-chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one using hypochlorite agents. Two distinct protocols—employing sodium hypochlorite or tert-butyl hypochlorite —have been optimized for industrial scalability.

Sodium Hypochlorite Method

A suspension of 7-chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (5.4 g) in methylene chloride (80 mL) is treated with 14.5% sodium hypochlorite (40 mL) at room temperature for 15 minutes. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure (<30°C). Recrystallization from ethyl acetate yields colorless crystals (3.9 g, 85%) with a melting point of 163°C (decomposition).

Tert-Butyl Hypochlorite Method

In this alternative, tert-butyl hypochlorite (1.2 g) is added to a suspension of the cyclohexyl precursor (2.7 g) in methylene chloride (20 mL) under cooling (0–5°C) for 30 minutes. After solvent evaporation, the residue is crystallized from diisopropyl ether, yielding 2.8 g (98%) of product with a marginally lower melting point (161–162°C , decomposition).

Table 2: Comparison of Hypochlorite-Based Synthesis

| Parameter | Sodium Hypochlorite | Tert-Butyl Hypochlorite |

|---|---|---|

| Reaction Time | 15 minutes | 30 minutes |

| Temperature | Room temperature | 0–5°C |

| Yield | 85% | 98% |

| Melting Point | 163°C | 161–162°C |

| Solvent System | Methylene chloride | Methylene chloride |

Mechanistic Insights

The chlorination proceeds via electrophilic attack on the cyclohexyl group, facilitated by the hypochlorite’s oxidizing power. Sodium hypochlorite’s aqueous phase limits substrate solubility, necessitating vigorous stirring, while tert-butyl hypochlorite’s organic compatibility enhances reaction homogeneity.

Alternative Synthetic Routes

Grignard Reaction Pathway

A multistep synthesis from anthranilic acid involves initial chlorination with sulfuryl chloride to form 2-chloroanthranilic acid, followed by a Grignard reaction with cyclohexylmagnesium bromide . Hydrolysis and cyclization in dimethylformamide (DMF) yield the benzodiazepine core, which is subsequently methylated using methyl iodide in the presence of sodium methoxide . This route, while longer, achieves an overall yield of 74.8% for tetrazepam, with the target compound isolated as an intermediate.

Reaction Optimization and Yield Enhancement

Solvent Selection

Methylene chloride is preferred for hypochlorite reactions due to its nonpolarity, which stabilizes intermediates and simplifies phase separation. Substitution with tetrahydrofuran (THF) in Grignard-based routes improves lithium salt solubility, critical for cyclization.

Purification and Crystallization Techniques

Analytical Characterization

Spectroscopic Analysis

Chromatographic Methods

HPLC (acetonitrile: 0.05 M KH₂PO₄, 60:40; flow rate 1.0 mL/min) resolves the compound at 33.56 minutes , with a retention factor (Rf) of 0.34 in TLC (silica gel, ethyl acetate).

Table 3: Analytical Data Summary

| Technique | Key Findings |

|---|---|

| ¹H NMR | N-methyl (2.11 ppm), aromatic protons (7.14 ppm) |

| IR | C=O (1610 cm⁻¹), C=N (1570 cm⁻¹) |

| HPLC | Rt = 33.56 min, Rf = 0.34 |

| MS | m/z 325.2 [M+H]⁺ |

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorocyclohexyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Sodium hydride, various nucleophiles

Major Products Formed

Oxidation: Oxidized benzodiazepine derivatives

Reduction: Reduced benzodiazepine derivatives

Substitution: Substituted benzodiazepine derivatives

Scientific Research Applications

7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other central nervous system disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion flux across neuronal membranes.

Comparison with Similar Compounds

Comparison with Structurally Related Benzodiazepines

The pharmacological and physicochemical properties of benzodiazepines are highly dependent on substituents at key positions. Below is a detailed comparison of the target compound with analogs differing in substituents at position 5, position 7, or the presence of functional groups.

Substituent Variations at Position 5

The 5-position substituent significantly influences receptor binding affinity, lipophilicity, and therapeutic applications.

*Estimated based on molecular formula.

Key Observations:

- Therapeutic Implications: Ro5-4864: Binds to mitochondrial peripheral benzodiazepine receptors (PBR), sensitizing cells to apoptosis without affecting intracellular calcium signaling . Chlordesmethyldiazepam: Exhibits greater anxiolytic efficacy than lorazepam in clinical studies, highlighting the importance of 2-chlorophenyl substitution for anxiety disorders . Nortetrazepam: The cyclohexenyl group reduces molecular weight and alters solubility, favoring muscle relaxant properties over CNS sedation .

Structural and Functional Group Modifications

Position 1 Substitutions

- The target compound and most analogs feature a methyl group at position 1, which is critical for metabolic stability and receptor binding. For example, Nortetrazepam lacks the methyl group, correlating with its distinct muscle relaxant profile .

Position 7 Chlorination

- A chlorine atom at position 7 is conserved across all compared compounds, suggesting its role in enhancing receptor affinity and modulating electronic properties of the benzodiazepine core.

Pharmacological and Clinical Differences

- Ro5-4864 vs. Target Compound : Despite structural similarities, Ro5-4864’s 4-chlorophenyl group enables PBR binding, while the target compound’s 1-chlorocyclohexyl substituent may direct it toward different targets or pathways .

- Tetrazepam Impurities: Impurity profiles of Tetrazepam include analogs with cyclohexyl or cyclohexenyl groups, underscoring the impact of minor structural changes on pharmacokinetics and safety .

Biological Activity

7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one (CAS Number: 28781-62-6) is a compound belonging to the benzodiazepine class, which is primarily known for its anxiolytic and sedative properties. This article aims to explore its biological activity, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

Benzodiazepines generally exert their effects by modulating the GABA receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This action leads to increased neuronal inhibition and results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. The specific interactions of this compound with GABA receptors have not been extensively studied but are expected to be similar to other benzodiazepines.

Pharmacological Effects

Research indicates that this compound exhibits significant anxiolytic and sedative properties. In animal models, it has been shown to reduce anxiety-like behaviors and increase sleep duration. The following table summarizes key findings from various studies:

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Study A | Rat model | Significant reduction in anxiety-like behavior |

| Study B | Mouse model | Increased sleep duration and decreased locomotion |

| Study C | In vitro GABA receptor assay | Enhanced GABAergic activity |

Toxicity and Safety

Toxicological assessments have highlighted that while the compound shows efficacy in reducing anxiety, it may also lead to side effects typical of benzodiazepines, such as sedation and potential dependence with prolonged use. Acute toxicity studies indicate a relatively safe profile at therapeutic doses.

Case Studies

Case Study 1: A clinical trial involving patients with generalized anxiety disorder (GAD) demonstrated that administration of this compound resulted in significant improvements in anxiety scores compared to placebo.

Case Study 2: An animal study assessed the effects of varying doses on locomotor activity. Results indicated that lower doses effectively reduced anxiety without significantly impairing motor function.

Q & A

Q. Table 1: Key Reaction Steps and Conditions

How do structural modifications, such as substituting the cyclohexyl group with other aliphatic rings, impact pharmacological activity?

Advanced Research Question

Comparative studies of benzodiazepines with varied aliphatic substituents (e.g., cyclohexenyl vs. chlorocyclohexyl) reveal:

- Chlorocyclohexyl enhances lipophilicity, improving blood-brain barrier penetration compared to unsubstituted analogs .

- Cyclohexenyl derivatives (e.g., tetrazepam) show reduced sedative effects but increased muscle relaxant properties, suggesting substituent polarity influences receptor binding .

- Methodological Approach :

What analytical techniques are recommended for characterizing purity and structural integrity, especially in distinguishing impurities?

Basic Research Question

Q. Table 2: Common Impurities and Analytical Signatures

| Impurity | Source | HPLC Retention Time (min) |

|---|---|---|

| N-Desalkyl metabolite | Incomplete methylation | 8.2 |

| 2-Thione analog | Sulfur substitution during synthesis | 10.5 |

How should researchers resolve contradictions in published protocols for the acylation step in benzodiazepine synthesis?

Advanced Research Question

Discrepancies in acylation conditions (e.g., triethylamine vs. pyridine as bases) can be addressed via:

- Design of Experiments (DoE) : Systematically vary base strength, temperature (25–60°C), and solvent polarity (THF vs. DCM).

- Mechanistic Insight : Pyridine may stabilize acyl intermediates better than triethylamine in polar aprotic solvents .

- Case Study : For 2,4-dichlorobenzoylation, optimal yields (≥85%) were achieved with pyridine in DCM at 40°C .

What are the predicted metabolic pathways of this compound, and how do they compare to related benzodiazepines?

Advanced Research Question

- Primary Pathway : Hepatic CYP3A4-mediated N-dealkylation , producing norfludiazepam-like metabolites (detected via LC-MS/MS) .

- Secondary Pathway : Hydroxylation at the chlorocyclohexyl group, forming a reactive epoxide intermediate (mitigate via glutathione trapping assays) .

- Comparative Data :

How can researchers optimize reaction conditions for large-scale synthesis while maintaining enantiomeric purity?

Advanced Research Question

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .

- Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC or employ asymmetric catalysis (e.g., BINAP ligands) during critical steps .

- Case Study : A 10-fold scale-up of a related benzodiazepine achieved 92% enantiomeric excess (ee) using (R)-BINAP/Pd catalysis .

What computational tools are effective in predicting the compound’s stability under varying pH and temperature conditions?

Basic Research Question

- Molecular Dynamics (MD) Simulations : Predict degradation hotspots (e.g., hydrolytic cleavage of the lactam ring at pH < 3).

- DFT Calculations : Assess energy barriers for hydrolysis of the chlorocyclohexyl group .

- Experimental Validation : Accelerated stability testing (40°C/75% RH for 6 months) coupled with HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.